Cas no 78941-93-2 (7-Chloro-8-Methylquinoline)

7-Chloro-8-Methylquinoline structure
7-Chloro-8-Methylquinoline structure
Nombre del producto:7-Chloro-8-Methylquinoline
Número CAS:78941-93-2
MF:C10H8ClN
Megavatios:177.630221366882
MDL:MFCD09743893
CID:60040
PubChem ID:13090783

7-Chloro-8-Methylquinoline Propiedades químicas y físicas

Nombre e identificación

    • 7-Chloro-8-methylquinoline
    • Quinoline, 7-chloro-8-methyl-
    • 7-chloro-8-methyl-quinoline
    • KSC494E4D
    • 7-chloranyl-8-methyl-quinoline
    • NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • STL555017
    • BBL101221
    • TRA0073650
    • RP23908
    • SY021168
    • AB0026740
    • ST2406562
    • W8475
    • 941C932
    • A83
    • 7-Chloro-8-methylquinoline (ACI)
    • 7-Chloro-8-Methylquinoline
    • MDL: MFCD09743893
    • Renchi: 1S/C10H8ClN/c1-7-9(11)5-4-8-3-2-6-12-10(7)8/h2-6H,1H3
    • Clave inchi: NKWDCLXGUJHNHS-UHFFFAOYSA-N
    • Sonrisas: ClC1C(C)=C2C(C=CC=N2)=CC=1

Atributos calculados

  • Calidad precisa: 177.03500
  • Recuento atómico isotópico: 0
  • Recuento de donantes vinculados al hidrógeno: 0
  • Recuento de receptores de enlace de hidrógeno: 1
  • Recuento de átomos pesados: 12
  • Cuenta de enlace giratorio: 0
  • Complejidad: 160
  • Recuento de unidades de unión covalente: 1
  • Recuento del Centro estereoscópico atómico definido: 0
  • Recuento de centros estereoscópicos atómicos indefinidos: 0
  • Recuento de centros tridimensionales de bonos fijos: 0
  • Conteo indefinido de centros tridimensionales de Bond: 0
  • Carga superficial: 0
  • Xlogp3: 3.2
  • Superficie del Polo topológico: 12.9
  • Recuento de constructos de variantes mutuas: nothing

Propiedades experimentales

  • Punto de ebullición: 278℃ at 760 mmHg
  • PSA: 12.89000
  • Logp: 3.19660

7-Chloro-8-Methylquinoline Información de Seguridad

  • Palabra de señal:Warning
  • Instrucciones de peligro: H315-H319-H335
  • Declaración de advertencia: P261-P305+P351+P338
  • Condiciones de almacenamiento:Sealed in dry,Room Temperature

7-Chloro-8-Methylquinoline Datos Aduaneros

  • Código HS:2933499090
  • Datos Aduaneros:

    China Customs Code:

    2933499090

    Overview:

    2933499090. Other compounds containing quinoline or isoquinoline ring system [but not further fused]. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933499090. other compounds containing in the structure a quinoline or isoquinoline ring-system (whether or not hydrogenated), not further fused. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

7-Chloro-8-Methylquinoline PrecioMás >>

Empresas No. Nombre del producto Cas No. Pureza Especificaciones Precio Tiempo de actualización Informe
eNovation Chemicals LLC
D956219-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$145 2024-06-07
Enamine
EN300-96438-2.5g
7-chloro-8-methylquinoline
78941-93-2 95%
2.5g
$35.0 2024-05-21
Enamine
EN300-96438-5.0g
7-chloro-8-methylquinoline
78941-93-2 95%
5.0g
$60.0 2024-05-21
SHENG KE LU SI SHENG WU JI SHU
sc-300079-1g
7-Chloro-8-methylquinoline,
78941-93-2
1g
¥1053.00 2023-09-05
Enamine
EN300-96438-0.05g
7-chloro-8-methylquinoline
78941-93-2 95%
0.05g
$19.0 2024-05-21
Enamine
EN300-96438-0.1g
7-chloro-8-methylquinoline
78941-93-2 95%
0.1g
$19.0 2024-05-21
Chemenu
CM121481-10g
7-Chloro-8-methylquinoline
78941-93-2 98%
10g
$145 2024-07-23
TRC
C369355-10 g
7-Chloro-8-methylquinoline
78941-93-2
10g
$ 430.00 2022-01-10
Chemenu
CM121481-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$204 2021-08-06
eNovation Chemicals LLC
D205132-5g
7-Chloro-8-methylquinoline
78941-93-2 98%
5g
$165 2024-05-24

7-Chloro-8-Methylquinoline Métodos de producción

Métodos de producción 1

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10
Referencia
Rh(III)-Catalyzed straightforward arylation of 8-methyl/formylquinolines using diazo compounds
Ghosh, Bidhan; Samanta, Rajarshi, Chemical Communications (Cambridge, 2019, 55(48), 6886-6889

Métodos de producción 2

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referencia
RhIII-Catalyzed Direct Heteroarylation of C(sp3)-H and C(sp2)-H Bonds in Heterocycles with N-Heteroaromatic Boronates
Wang, Huai-Wei; Wu, Jia-Xue; Qiao, Yu-Han; Li, Yong-Fei; Li, Da-Cheng; et al, Organic Letters, 2021, 23(18), 7177-7182

Métodos de producción 3

Condiciones de reacción
Referencia
Product class 3: quinolines
Larsen, R. D.; Cai, D., Science of Synthesis, 2005, 15, 389-549

Métodos de producción 4

Condiciones de reacción
1.1 Reagents: Chlorine
Referencia
Aromatic chlorination and iodination of 8-methylquinoline. Benzyl bromination of 5-halo-8-methylquinolines
Tochilkin, A. I.; Gracheva, I. N.; Kovel'man, I. R.; Prokof'ev, E. P., Khimiya Geterotsiklicheskikh Soedinenii, 1983, (10), 1373-6

Métodos de producción 5

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt; cooled
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referencia
Palladium-Catalyzed C(sp3)-H Biarylation of 8-Methyl Quinolines with Cyclic Diaryliodonium Salts to Access Functionalized Biaryls and Fluorene Derivatives
Maurya, Naveen Kumar; Yadav, Suman; Chaudhary, Dhananjay; Kumar, Dharmendra; Ishu, Km; et al, Journal of Organic Chemistry, 2022, 87(21), 13744-13749

Métodos de producción 6

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 6 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  neutralized; pH 9 - 10
Referencia
Iodonium Ylides as Carbene Precursors in Rh(III)-Catalyzed C-H Activation
Jiang, Yuqin; Li, Pengfei; Zhao, Jie; Liu, Bingxian ; Li, Xingwei, Organic Letters, 2020, 22(19), 7475-7479

Métodos de producción 7

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide ;  0.5 h, rt; rt → 140 °C; 3 h, 140 °C; 1 h, 140 °C → 160 °C; 160 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 9 - 10, rt
Referencia
Palladium-Catalyzed Directed Aldehyde C-H Arylation of Quinoline-8-carbaldehydes: Exploring the Reactivity Differences between Aryl (Pseudo) Halides
Thakur, Dinesh Gopichand ; Sahoo, Tapan; Sen, Chiranjit; Rathod, Nilesh; Ghosh, Subhash Chandra, Journal of Organic Chemistry, 2022, 87(24), 16343-16350

Métodos de producción 8

Condiciones de reacción
1.1 Reagents: Potassium iodide ,  Potassium persulfate ,  Oxygen Catalysts: Silver carbonate Solvents: Diethylformamide ;  rt → 120 °C; 12 h, 120 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  neutralized
Referencia
From Anilines to Quinolines: Iodide- and Silver-Mediated Aerobic Double C-H Oxidative Annulation-Aromatization
Wu, Jiwei; Liao, Zhixiong; Liu, Dong; Chiang, Chien-Wei; Li, Zheng; et al, Chemistry - A European Journal, 2017, 23(63), 15874-15878

Métodos de producción 9

Condiciones de reacción
1.1 Reagents: Sulfuric acid ,  Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referencia
Rhodium(III)-Catalyzed Intermolecular Amidation with Azides via C(sp3)-H Functionalization
Wang, Nuancheng; Li, Renhe; Li, Liubo; Xu, Shansheng; Song, Haibin; et al, Journal of Organic Chemistry, 2014, 79(11), 5379-5385

Métodos de producción 10

Condiciones de reacción
1.1 1 h, 160 °C; 160 °C → 100 °C
1.2 Reagents: Sodium iodide ;  100 °C → 150 °C
1.3 Reagents: Sulfuric acid ;  150 °C; 1 h, 150 °C
Referencia
Palladium-Catalyzed Chelation-Assisted Aldehyde C-H Bond Activation of Quinoline-8-carbaldehydes: Synthesis of Amides from Aldehydes with Anilines and Other Amines
Thakur, Dinesh Gopichand ; Rathod, Nileshkumar B.; Patel, Sachinkumar D.; Patel, Dharmik M.; Patel, Raj N.; et al, Journal of Organic Chemistry, 2024, 89(2), 1058-1063

Métodos de producción 11

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Potassium iodide Solvents: Water ;  90 min; 2 h, 140 °C
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 7 - 8
Referencia
Synthesis of high-activity weedicide Quinclorac and QSAR analysis
Yang, Lei; Wang, Peng; Zhou, De-rui, Journal of Harbin Institute of Technology (English Edition), 2002, 9(4), 401-404

Métodos de producción 12

Condiciones de reacción
1.1 Reagents: Sulfuric acid Catalysts: Sodium iodide Solvents: Water ;  0.5 h, 140 °C; 3.5 h, 140 - 145 °C; 145 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  pH 8 - 11, cooled
Referencia
Rh-Catalyzed Direct Amination of Unactivated C(sp3)-H bond with Anthranils Under Mild Conditions
Tang, Conghui; Zou, Miancheng; Liu, Jianzhong; Wen, Xiaojin; Sun, Xiang; et al, Chemistry - A European Journal, 2016, 22(32), 11165-11169

7-Chloro-8-Methylquinoline Raw materials

7-Chloro-8-Methylquinoline Preparation Products

7-Chloro-8-Methylquinoline Literatura relevante

Proveedores recomendados
Amadis Chemical Company Limited
(CAS:78941-93-2)7-Chloro-8-Methylquinoline
A839535
Pureza:99%
Cantidad:25g
Precio ($):218.0